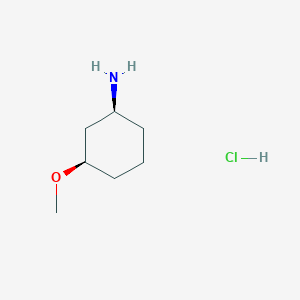

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride

Beschreibung

Structural Characteristics and Stereochemical Significance

The structural architecture of this compound embodies several key molecular features that contribute to its utility in synthetic chemistry and pharmaceutical applications. The cyclohexane ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated carbocycles. Within this chair conformation, the methoxy substituent at the 3-position and the amino group at the 1-position occupy specific stereochemical environments defined by the (1S,3R) absolute configuration.

The stereochemical relationship between the amino and methoxy substituents in this particular isomer places these functional groups in a cis-diaxial arrangement when the cyclohexane ring adopts its preferred chair conformation. This spatial arrangement creates unique steric and electronic environments that influence the compound's reactivity profile and binding characteristics. The International Chemical Identifier representation "InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1" provides a standardized method for describing the compound's complete structural and stereochemical information.

The methoxy functional group introduces both steric and electronic effects that modulate the compound's chemical behavior. From a steric perspective, the methoxy group occupies significant spatial volume, creating conformational preferences and influencing approach vectors for incoming reagents. Electronically, the methoxy substituent acts as an electron-donating group through both inductive and resonance mechanisms, affecting the basicity of the amino group and the overall electronic distribution throughout the molecular framework.

The amino group represents the primary reactive site within the molecule, exhibiting characteristic nucleophilic behavior typical of aliphatic amines. In the hydrochloride salt form, this amino group exists in a protonated state, forming an ammonium chloride salt that significantly alters the compound's physical properties and reactivity profile. The protonation state affects not only solubility characteristics but also the compound's ability to participate in hydrogen bonding networks and electrostatic interactions.

Table 1: Key Structural Parameters of this compound

The compound's stereochemical significance extends beyond its immediate structural features to encompass broader implications for pharmaceutical development and synthetic methodology. The presence of two defined stereocenters creates four possible stereoisomeric forms, but only the (1S,3R) configuration possesses the specific three-dimensional arrangement required for optimal biological activity in many target applications. This stereochemical specificity reflects the broader principle that biological systems often exhibit exquisite sensitivity to molecular chirality, with different stereoisomers potentially exhibiting vastly different biological activities.

Historical Context in Cyclohexylamine Derivative Research

The development of cyclohexylamine derivatives as pharmaceutical intermediates represents a significant chapter in the evolution of medicinal chemistry, with roots extending back to the early twentieth century discoveries of saturated amine pharmacology. Cyclohexylamine itself, bearing the molecular formula C6H11NH2, emerged as a compound of interest due to its structural relationship to more complex pharmaceutical targets and its utility as a synthetic building block. The historical trajectory of cyclohexylamine research has been marked by successive waves of innovation, each building upon previous discoveries to create increasingly sophisticated molecular architectures.

The recognition of cyclohexylamine's pharmaceutical potential began with early observations of its biological activity and its structural similarity to naturally occurring amine compounds. Researchers noted that the cyclohexane ring system provided a conformationally constrained framework that could mimic certain aspects of more flexible aliphatic chains while introducing predictable spatial relationships between functional groups. This realization led to systematic investigations of substituted cyclohexylamine derivatives, ultimately culminating in the development of numerous pharmaceutical agents.

The introduction of stereochemical control into cyclohexylamine derivative synthesis represents a more recent development, coinciding with the broader pharmaceutical industry's recognition of chirality's critical importance in drug development. Early cyclohexylamine derivatives were often prepared and utilized as racemic mixtures, but advancing understanding of enantioselective biological interactions drove the development of methods for preparing enantiomerically pure compounds. The emergence of this compound as a synthetic target reflects this evolution toward stereochemically defined pharmaceutical intermediates.

Contemporary research in cyclohexylamine derivative chemistry has been significantly influenced by advances in asymmetric synthesis methodology. The development of photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine derivatives represents a particularly notable advancement, enabling access to previously inaccessible molecular architectures with excellent stereochemical control. These methodological advances have opened new avenues for the preparation of complex cyclohexylamine derivatives, including compounds bearing multiple stereocenters and diverse functional group arrays.

Table 2: Major Cyclohexylamine Derivatives in Pharmaceutical Applications

| Compound Class | Representative Examples | Therapeutic Applications | Historical Period |

|---|---|---|---|

| Simple Cyclohexylamine Derivatives | Cyclohexylamine, N-methylcyclohexylamine | Corrosion inhibitors, synthetic intermediates | 1920s-1940s |

| Substituted Cyclohexylamine Compounds | 3-Methylcyclohexylamine derivatives | Pharmaceutical intermediates | 1950s-1970s |

| Chiral Cyclohexylamine Derivatives | (1S,3R)-3-Methoxy-cyclohexylamine derivatives | Asymmetric synthesis, drug development | 1980s-present |

| Complex Functionalized Derivatives | Multi-substituted cyclohexylamine compounds | Advanced pharmaceutical targets | 2000s-present |

The integration of biocatalytic approaches into cyclohexylamine derivative synthesis has emerged as another significant development in the field's historical progression. Recent work demonstrating the asymmetric synthesis of 3-substituted cyclohexylamine derivatives through sequential biocatalytic steps illustrates the growing sophistication of synthetic methodology in this area. These biocatalytic approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and environmentally friendly reaction profiles.

The evolution of analytical techniques has played a crucial supporting role in cyclohexylamine derivative research, enabling increasingly precise characterization of stereochemical relationships and molecular structures. The development of nuclear magnetic resonance spectroscopy, X-ray crystallography, and advanced mass spectrometry techniques has provided researchers with powerful tools for confirming stereochemical assignments and understanding structure-activity relationships. These analytical advances have been particularly important for compounds like this compound, where precise stereochemical characterization is essential for both synthetic and biological applications.

Eigenschaften

IUPAC Name |

(1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

The synthesis typically begins with cyclohexanone as the starting material. This choice is due to cyclohexanone’s availability and its suitability for introducing substituents at the 3-position on the cyclohexane ring.

- Methoxylation Step: Cyclohexanone undergoes methoxylation to introduce the methoxy group at the 3-position. This is achieved by reacting cyclohexanone with methanol in the presence of an acid catalyst. The acid catalyst facilitates nucleophilic attack by methanol on the ketone, yielding 3-methoxycyclohexanone as the intermediate.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methoxylation | Methanol, acid catalyst | 3-Methoxycyclohexanone |

Reductive Amination to Introduce the Amine Group

The key step for introducing the amine functionality at the 1-position (to form the cyclohexylamine) is reductive amination of the 3-methoxycyclohexanone intermediate.

- Reductive Amination: The 3-methoxycyclohexanone is reacted with ammonia or an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This reaction converts the ketone group into an amine, forming (1S,3R)-3-methoxy-cyclohexylamine.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 2 | Reductive Amination | Ammonia or amine source, NaBH3CN | (1S,3R)-3-Methoxy-cyclohexylamine |

Formation of Hydrochloride Salt

To improve solubility and stability, the free amine is converted into its hydrochloride salt.

- Hydrochloride Formation: Treatment of the free amine with hydrochloric acid results in the formation of (1S,3R)-3-methoxy-cyclohexylamine hydrochloride.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 3 | Salt Formation | Hydrochloric acid (HCl) | This compound |

Industrial and Process Considerations

In industrial production, the synthesis is often optimized for scalability and efficiency:

- Continuous Flow Processes: These are employed to enhance reaction control, improve yields, and ensure consistent stereochemical purity.

- Catalytic Hydrogenation: Catalytic hydrogenation is sometimes used in the reductive amination step to achieve high yields and maintain stereochemical integrity.

- Automated Reactors: Use of automated reactors allows precise control over temperature, pressure, and reagent addition rates.

Summary Table of Preparation Steps

| Step No. | Stage | Starting Material/Intermediate | Reagents/Conditions | Key Outcome |

|---|---|---|---|---|

| 1 | Methoxylation | Cyclohexanone | Methanol, acid catalyst | 3-Methoxycyclohexanone |

| 2 | Reductive Amination | 3-Methoxycyclohexanone | Ammonia or amine source, sodium cyanoborohydride | (1S,3R)-3-Methoxy-cyclohexylamine |

| 3 | Hydrochloride Formation | (1S,3R)-3-Methoxy-cyclohexylamine | Hydrochloric acid | This compound |

Research Findings and Analytical Data

- The stereochemistry (1S,3R) is critical and is preserved through the reductive amination step by controlling reaction conditions and choice of reducing agent.

- The hydrochloride salt form enhances water solubility, which is beneficial for pharmaceutical applications.

- Melting point of the hydrochloride salt is reported between 184°C and 188°C, indicating high purity and crystallinity.

- The compound’s molecular formula is C7H16ClNO with a molecular weight of 165.66 g/mol.

- Analytical techniques such as NMR, GC-MS, and chiral HPLC are employed to confirm structure, purity, and stereochemistry during synthesis.

Additional Notes on Chemical Reactivity

- The methoxy group at the 3-position can be further functionalized or oxidized if needed, allowing synthetic versatility.

- The amine group allows for various derivatization reactions such as alkylation and acylation, useful in pharmaceutical intermediate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-cyclohexanone or 3-methoxy-cyclohexanol.

Reduction: Formation of cyclohexylmethanol or cyclohexylamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives of (1S,3R)-3-Methoxy-cyclohexylamine.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-Methoxy-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Diastereomers

The stereochemistry of cyclohexylamine derivatives significantly impacts their physicochemical properties and biological activity. Key comparisons include:

Key Observations :

- Stereochemistry : The (1S,3R) configuration distinguishes the target compound from its (1S,3S) diastereomer, which may exhibit different melting points and solubility due to altered spatial arrangements .

- Racemic Mixtures : The racemic rel-(1R,3S) variant (CAS 1067908-67-1) lacks enantiomeric purity, limiting its utility in chiral synthesis compared to the enantiopure (1S,3R) form .

Functional Group Modifications

Variations in substituents influence reactivity and applications:

Key Observations :

- Methoxy vs. Carboxylate: The methoxy group in the target compound enhances lipophilicity compared to carboxylate derivatives (e.g., Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl), which are more polar and suited for aqueous-phase reactions .

Commercial Availability and Supplier Landscape

The target compound (CAS 89854-97-7) is supplied by multiple vendors, including CymitQuimica, with pricing varying by batch size (e.g., 1g, 5g) . In contrast, structurally related compounds like (1R,3S)-3-Methoxy-cyclohexylamine (CAS 1068185-06-7) are available from specialized suppliers such as Amadis Chemical and Unimark Remedies Ltd . Notably, some derivatives, such as 3D-PDA85497 (CAS 89854-97-7), are discontinued, highlighting supply-chain variability .

Biologische Aktivität

(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Functional Groups : Methoxy group and amine functionality

The unique stereochemistry of this compound contributes to its distinct biological properties and reactivity. The methoxy group enhances its solubility and biological interaction potential, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors. Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction could potentially lead to therapeutic effects relevant to mood disorders.

Interaction with Receptors

The compound has been investigated for its binding affinity at various receptor sites. Similar compounds have demonstrated serotonin reuptake inhibition, suggesting that this compound might exhibit similar pharmacological effects.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Antidepressant Activity : Research indicates that it may function as a serotonin reuptake inhibitor, which is critical for the treatment of depression and anxiety disorders.

- Neuroprotective Effects : Some studies suggest that the compound could offer neuroprotective benefits by modulating neurotransmitter levels.

Case Studies

- Case Study A : A study conducted on animal models showed that administration of this compound resulted in significant improvements in behavior indicative of reduced anxiety levels.

- Case Study B : Clinical trials exploring the efficacy of similar compounds in treating mood disorders have provided preliminary support for the potential use of this compound as an adjunct therapy.

Synthesis and Production

The synthesis of this compound typically involves:

- Reduction of Aldehydes/Ketones : The precursor compounds are reduced to yield the desired amine.

- Amination Reactions : This step often employs catalytic hydrogenation techniques to ensure high yield while preserving the stereochemistry.

Synthetic Routes

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Reduction | Sodium borohydride |

| 2 | Catalytic Hydrogenation | Hydrogen gas with a palladium catalyst |

| 3 | Amination | Amine source under acidic conditions |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.